5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid” is a chemical compound with the molecular formula C12H19NO4 . It is a useful intermediate in the synthesis of biologically active molecules, especially in the synthesis of hepatitis C virus NS5A inhibitors .
Synthesis Analysis
The synthesis of this compound involves treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through Simmon-Smith reaction or its different variations .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 . This indicates that the compound has a spirocyclic structure with a nitrogen atom and a carboxylic acid group.Chemical Reactions Analysis
The compound is involved in various chemical reactions during its synthesis. The rearrangement reaction is a Curtius rearrangement reaction, and the degradation reaction is a Hofmann degradation reaction .Physical and Chemical Properties Analysis
The compound has a molecular weight of 241.29 . It is a solid at room temperature and should be stored in a dry place at 2-8°C . The compound has a high bioavailability score of 0.56 and is soluble .Scientific Research Applications
Enantioselective Synthesis and Medicinal Chemistry Applications
The compound 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid and its derivatives have been extensively studied for their enantioselective synthesis and applications in medicinal chemistry. For instance, López et al. (2020) described a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a key element in the synthesis of antiviral ledipasvir, highlighting the importance of such compounds in the development of pharmaceuticals. This process involved a one-pot double allylic alkylation demonstrating the compound's versatility in medicinal chemistry López et al., 2020.
Spirocyclic Scaffold in Drug Design
The spirocyclic nature of this compound makes it a valuable scaffold in drug design, offering a unique chemical space for the development of new therapeutic agents. Radchenko et al. (2010) and Meyers et al. (2009) have contributed to the synthesis of spirocyclic compounds, demonstrating their potential in creating sterically constrained amino acids for use in chemistry, biochemistry, and drug design Radchenko et al., 2010; Meyers et al., 2009.
Novel Synthetic Routes and Protective Group Chemistry
The compound's utility is further illustrated by its role in the development of novel synthetic routes and protective group chemistry. Research has shown efficient and scalable synthetic routes to various derivatives, including tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a precursor for further chemical transformations Meyers et al., 2009. Additionally, the use of tert-butoxycarbonyl (Boc) protecting groups in the synthesis of amino acids and their derivatives highlights the compound's significance in the preparation of N-Boc-amino acids, showcasing its versatility in synthetic organic chemistry Rao et al., 2017.
Mechanism of Action
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-5-4-11(6-12(11,13)14)7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBHLMJRYFQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-91-0 |
Source
|
Record name | 5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.